![molecular formula C25H21FN4O3S B2541988 N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide CAS No. 1226451-06-4](/img/no-structure.png)
N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, starting with basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of an impurity in the antibacterial drug Sulfamethizole involves the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides includes the conversion of benzoic acid into various intermediates before reacting with 2-bromoacetamide . These methods suggest that the synthesis of N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide would likely involve multiple steps, including the formation of a sulfonamide linkage and subsequent modifications to introduce the isoxazole and thiophene rings.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The impurity identified in the synthesis of Sulfamethizole features a thiadiazole ring and two phenyl groups connected through sulfonamide linkages . The N-substituted acetamides synthesized in the second paper include an oxadiazole ring and a phenyl group . The compound of interest would similarly have a complex structure with multiple aromatic rings, including a thiophene and an isoxazole ring, connected by vinyl linkages and substituted with various functional groups such as the acetamide and sulfonamide moieties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of sulfonamide linkages, which are typically formed by reacting a sulfonyl chloride with an amine. The synthesis of the impurity in Sulfamethizole also involves alkaline hydrolysis to remove an acetamido group . The synthesis of the oxadiazole derivatives involves the reaction of an oxadiazole thiol with bromoacetamide in the presence of a base . These reactions indicate that the synthesis of the compound of interest would involve similar chemical transformations, including the formation of sulfonamide bonds and possibly the use of bases to promote certain reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide are not provided, the properties of related sulfonamide compounds can be inferred. Sulfonamides generally have good stability and can exhibit a range of biological activities, as evidenced by their use in antibacterial drugs . The synthesized oxadiazole derivatives were screened for antimicrobial and hemolytic activity, with varying degrees of activity observed . This suggests that the compound of interest may also possess biological activity and could be explored for potential antimicrobial applications.
Wissenschaftliche Forschungsanwendungen
Metabolic Stability Enhancement
The research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the investigation of various heterocycles to improve metabolic stability, focusing on overcoming metabolic deacetylation challenges. The study suggests a shift from benzothiazole rings to other heterocyclic analogues, aiming to maintain in vitro potency and in vivo efficacy while minimizing deacetylated metabolites, indicating a direction for enhancing metabolic stability in drug development processes (Stec et al., 2011).
Cytotoxic Activity Against Cancer
A study on the cytotoxic activity of novel sulfonamide derivatives, including various moieties like benzothiazole and pyrazole, showed significant potency against breast and colon cancer cell lines. This research underlines the potential of such compounds in cancer therapy, with specific derivatives demonstrating higher efficacy compared to traditional drugs (Ghorab et al., 2015).
Chemoselective Acetylation for Drug Synthesis
Investigations into chemoselective acetylation using immobilized lipase showcased a method for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, crucial for antimalarial drugs. This study emphasizes the importance of selective acetylation in producing drug intermediates with potential applications in developing treatments for diseases like malaria (Magadum & Yadav, 2018).
Antimicrobial and Antifungal Properties
Research into isoxazole-based heterocycles incorporating the sulfamoyl moiety revealed significant antimicrobial and antifungal properties. Such studies contribute to the search for new antimicrobial agents, highlighting the therapeutic potential of these compounds in treating infections (Darwish et al., 2014).
Inhibition of Glutaminase for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent glutaminase inhibitor, demonstrates the therapeutic potential of targeting metabolic pathways in cancer cells. The development of BPTES analogs with improved drug-like properties suggests a promising approach for cancer treatment by inhibiting a key enzyme involved in cancer cell metabolism (Shukla et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide involves the reaction of 5-(2-bromoacetyl)-3-methylisoxazole with 5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole in the presence of a base to form the desired product.", "Starting Materials": [ "5-(2-bromoacetyl)-3-methylisoxazole", "5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 5-(2-bromoacetyl)-3-methylisoxazole and base in a suitable solvent (e.g. DMF) and stir at room temperature for 30 minutes.", "Step 2: Add 5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide as a solid." ] } | |
CAS-Nummer |
1226451-06-4 |
Molekularformel |
C25H21FN4O3S |
Molekulargewicht |
476.53 |
IUPAC-Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H21FN4O3S/c1-25(2,3)16-10-8-15(9-11-16)22-27-20(33-28-22)14-29-19-12-13-34-21(19)23(31)30(24(29)32)18-7-5-4-6-17(18)26/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
CJLWVMOWROLDRO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)
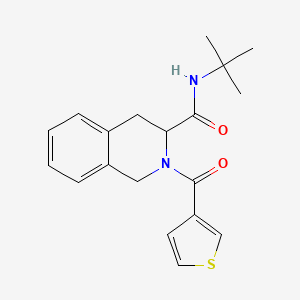
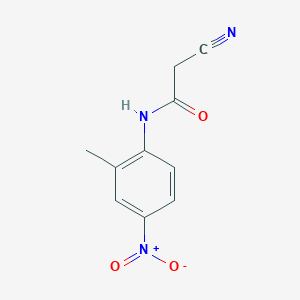
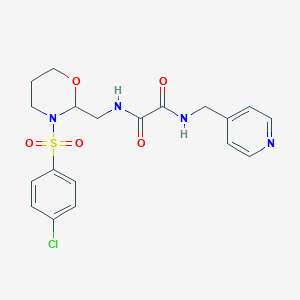
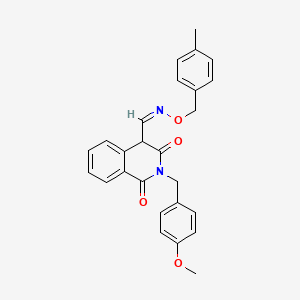
![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)

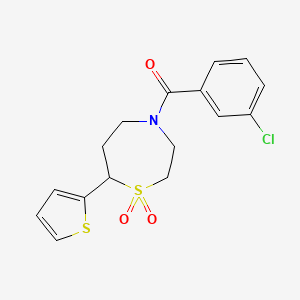
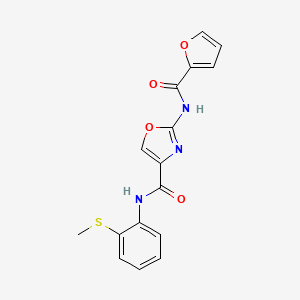
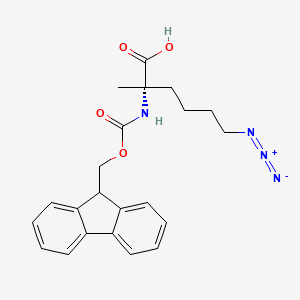
![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)
![6-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2541928.png)